Boc-leu-met-OH

Description

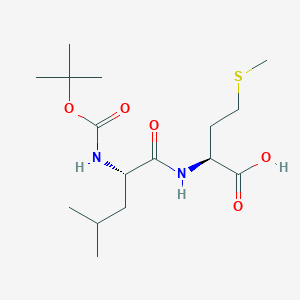

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O5S/c1-10(2)9-12(18-15(22)23-16(3,4)5)13(19)17-11(14(20)21)7-8-24-6/h10-12H,7-9H2,1-6H3,(H,17,19)(H,18,22)(H,20,21)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJXGIDHWJCRSL-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50526321 | |

| Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57092-20-3 | |

| Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Leu-Met-OH: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for the dipeptide N-tert-Butoxycarbonyl-L-leucyl-L-methionine (Boc-Leu-Met-OH). This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in the application of this and similar protected peptides.

Core Chemical Properties and Structure

This compound is a dipeptide in which the N-terminus of the leucine residue is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is common in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.

Physicochemical Data

A comprehensive search of publicly available data did not yield a complete, experimentally verified set of physicochemical properties specifically for this compound. However, based on the properties of its constituent amino acids and the Boc protecting group, the following information can be inferred and is supplemented with data for related compounds.

Table 1: Summary of Physicochemical Data for this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine methyl ester | Boc-L-Leucine | Boc-L-Methionine |

| CAS Number | 33014-87-8 (for Boc-Met-Leu-OH) | 2280-69-5 | 13139-15-6 | 2488-15-5 |

| Molecular Formula | C₁₆H₃₀N₂O₅S | C₁₇H₃₂N₂O₅S | C₁₁H₂₁NO₄ | C₁₀H₁₉NO₄S |

| Molecular Weight | 362.49 g/mol | 376.51 g/mol | 231.29 g/mol | 249.33 g/mol [1] |

| Appearance | White to off-white solid (Expected) | - | White powder | White to off-white powder[2] |

| Melting Point | Not available | Not available | 85-90 °C | 47-53 °C[1][3] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | - | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Sparingly soluble in water. Soluble in DMF.[2] |

| Optical Rotation | Not available | Not available | [α]20/D −25±0.5°, c = 2% in acetic acid | [α]20/D −22°, c = 1 in methanol[4] |

Chemical Structure

The chemical structure of this compound consists of a leucine molecule linked to a methionine molecule via a peptide bond. The N-terminus of the leucine is protected by a Boc group.

Figure 1: Chemical structure of this compound.

Experimental Protocols

While a specific, published protocol for the synthesis of this compound was not found, a standard procedure for dipeptide synthesis using Boc-protected amino acids can be employed. The following is a generalized protocol.

Synthesis of this compound

This synthesis involves the coupling of Boc-L-Leucine (Boc-Leu-OH) with the methyl ester of L-Methionine (H-Met-OMe), followed by the hydrolysis of the resulting ester.

Workflow for the Synthesis of this compound

Figure 2: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Esterification of Methionine: L-Methionine is first protected at its carboxyl group, typically as a methyl or ethyl ester, to prevent self-coupling. This is commonly achieved by reacting methionine with thionyl chloride in methanol.

-

Peptide Coupling:

-

Dissolve Boc-L-Leucine in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent such as dicyclohexylcarbodiimide (DCC) along with N-hydroxysuccinimide (NHS), or a more modern reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

To this activated Boc-L-Leucine, add a solution of L-Methionine methyl ester hydrochloride, neutralized with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Ester:

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

The filtrate is typically washed sequentially with dilute acid, dilute base, and brine to remove unreacted starting materials and by-products.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Boc-L-leucyl-L-methionine methyl ester.

-

This intermediate can be purified further by flash column chromatography if necessary.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the purified Boc-L-leucyl-L-methionine methyl ester in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or methanol) and water.

-

Add a slight excess of an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3 to protonate the carboxylate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, this compound.

-

-

Final Purification and Characterization:

-

The final product can be purified by recrystallization or chromatography.

-

Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity.

-

Biological Relevance and Signaling Pathways

While direct involvement of this compound in signaling pathways has not been extensively documented, a closely related derivative, 7-amino-4-chloromethylcoumarin, t-BOC-L-leucyl-L-methionine amide (CMAC, t-BOC-Leu-Met) , is a well-known fluorogenic substrate used to measure the activity of certain peptidases, notably calpains.

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The dysregulation of calpain activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemic injury, and cancer.

Simplified Calpain Activation and Signaling Pathway

Figure 3: Role of t-BOC-Leu-Met amide in assaying calpain activity.

The use of t-BOC-Leu-Met amide as a calpain substrate suggests that the Leu-Met peptide sequence is recognized and cleaved by this protease. This implies that this compound could potentially act as a competitive inhibitor or a modulator of calpain or other peptidases that recognize this sequence, although this would require experimental verification. The development of derivatives of this compound could therefore be a strategy for targeting such enzymes in a therapeutic context.

Conclusion

References

Boc-leu-met-OH CAS number and molecular weight

An In-depth Technical Guide to N-tert-Butoxycarbonyl-L-leucyl-L-methionine (Boc-Leu-Met-OH)

This guide provides comprehensive technical information on N-tert-butoxycarbonyl-L-leucyl-L-methionine (this compound) for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, a detailed synthesis protocol, and contextual biological significance.

Physicochemical Properties

While a specific CAS number for this compound is not readily found in common chemical databases, its molecular properties can be derived from its constituent amino acids. The compound consists of L-leucine protected at the N-terminus with a tert-butoxycarbonyl (Boc) group, linked via a peptide bond to L-methionine.

Data Presentation: Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀N₂O₅S | Calculated |

| Molecular Weight | 362.49 g/mol | Calculated |

| CAS Number | Not readily available | - |

Note: The molecular weight is calculated based on the sum of the molecular weights of Boc-L-leucine and L-methionine, with the subtraction of the molecular weight of one water molecule (18.02 g/mol ) lost during peptide bond formation.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through standard liquid-phase peptide coupling methods. A common approach involves the coupling of Boc-L-leucine to the free amino group of L-methionine using a coupling agent.

Materials:

-

Boc-L-leucine (Boc-Leu-OH)

-

L-methionine (H-Met-OH)

-

Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) or HBTU/HATU)

-

Base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))

-

Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolution: Dissolve L-methionine (1.0 eq) and a base such as DIPEA (2.5 eq) in a suitable solvent like DMF.

-

Activation: In a separate flask, dissolve Boc-L-leucine (1.0 eq) and a coupling agent like HBTU (1.0 eq) in DMF. Stir for 5-10 minutes to allow for the activation of the carboxylic acid.

-

Coupling: Add the activated Boc-L-leucine solution to the L-methionine solution. Let the reaction proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (3x), saturated NaHCO₃ solution (3x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution in vacuo to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

-

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

Caption: Liquid-phase synthesis workflow for this compound.

Biological Significance

Specific biological activities or signaling pathways for the dipeptide this compound are not extensively documented in scientific literature. However, the constituent amino acids, L-leucine and L-methionine, are crucial in various biological processes.

-

L-Leucine: is a branched-chain amino acid (BCAA) that plays a vital role in protein synthesis and muscle metabolism. It is known to activate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.

-

L-Methionine: is an essential amino acid containing sulfur. It is a precursor for other sulfur-containing compounds like cysteine and taurine and is involved in metabolic processes, including the synthesis of S-adenosylmethionine (SAM), a universal methyl group donor.

Peptides containing leucine and methionine residues can be of interest in drug design as they can mimic or inhibit protein-protein interactions. The N-terminal Boc protecting group makes this compound a useful building block in the synthesis of larger, more complex peptides with potential therapeutic applications.

Solubility Profile of Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the dipeptide Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH). Due to the limited availability of direct solubility data for this specific compound, this document synthesizes information from closely related molecules and outlines a general methodology for solubility determination. The presented data and protocols are intended to serve as a foundational resource for researchers working with this and similar peptide compounds in drug discovery and development.

Predicted Solubility of this compound

| Compound | Solvent | Solubility | Temperature | Citation |

| Boc-L-Leu-OH | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [1] |

| Boc-N-Me-Leu-OH | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [2] |

| Boc-Met-Leu-Phe-OH | Dimethyl Sulfoxide (DMSO) | Soluble to 2 mg/mL | -15°C | [3] |

Note: The solubility of a peptide is influenced by its amino acid sequence, protecting groups, and the physicochemical properties of the solvent.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a peptide like this compound. This method is adapted from established techniques for protein and peptide solubility assessment.[4]

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent (e.g., deionized water, DMSO, ethanol)

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a known volume of the desired solvent to the vial.

-

Stir the mixture vigorously at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at a high speed (e.g., 4800 rpm) for a specified time (e.g., 10 minutes) to pellet the undissolved solid.[4]

-

-

Quantification of Dissolved Solute:

-

Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent if necessary.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at a specific wavelength or by creating a standard curve with High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and any dilution factors.

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of peptide solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a starting point for researchers investigating the solubility of this compound. It is crucial to perform experimental validation to determine the precise solubility in the specific solvents and conditions relevant to your research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BOC-MET-LEU-PHE-OH manufacturers and suppliers in india [chemicalbook.com]

- 4. Effect of Transglutaminase-Mediated Cross-Linking on Physicochemical Properties and Structural Modifications of Rice Dreg Protein [mdpi.com]

Boc-L-leucyl-L-methionine (Boc-Leu-Met-OH): A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the dipeptide Boc-L-leucyl-L-methionine (Boc-Leu-Met-OH). Due to the limited availability of specific stability data for this exact dipeptide, this document leverages information on its constituent amino acids, general principles of peptide stability, and analytical methodologies for related compounds to offer a robust framework for its handling and characterization.

Core Concepts in this compound Stability

The stability of this compound is primarily influenced by the inherent chemical properties of its components: the N-terminal tert-butyloxycarbonyl (Boc) protecting group, the leucine residue, and the methionine residue. The Boc group is generally stable under neutral and basic conditions but can be susceptible to cleavage under acidic conditions. The methionine residue, with its thioether side chain, is particularly prone to oxidation.

Key Potential Degradation Pathways:

-

Oxidation of Methionine: The primary degradation pathway for methionine-containing peptides is the oxidation of the sulfur atom in the side chain to form methionine sulfoxide and, subsequently, methionine sulfone. This can be initiated by atmospheric oxygen, light, or trace metal ions.

-

Hydrolysis of the Peptide Bond: Like all peptides, the amide bond linking leucine and methionine can be susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.

-

Cleavage of the Boc Group: Exposure to strong acids can lead to the removal of the Boc protecting group, yielding the free dipeptide.

Recommended Storage and Handling

While specific long-term stability data for this compound is not extensively published, the following storage conditions can be inferred from data on related Boc-protected amino acids and general best practices for peptide handling.

Table 1: Recommended Storage Conditions for this compound and Related Compounds

| Compound | Form | Recommended Storage Temperature | Approximate Shelf Life | Reference |

| This compound (Inferred) | Solid (Powder) | -20°C, desiccated, protected from light | 2-3 years | General peptide stability principles |

| 4°C, desiccated, protected from light | Shorter-term (months) | General peptide stability principles | ||

| Solution (in organic solvent) | -80°C | Up to 6 months | [1] | |

| -20°C | Up to 1 month | [1] | ||

| Boc-L-Leu-OH | Solid (Powder) | -20°C | 3 years | [1] |

| 4°C | 2 years | [1] | ||

| Boc-L-Methionine | Solid (Powder) | Cool, dry, well-ventilated place | Not specified, stable under normal conditions | [2] |

Handling Recommendations:

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Light Protection: Store in amber vials or protect from light to prevent photo-oxidation.

-

Moisture Control: Use a desiccator to protect the solid material from moisture, which can facilitate hydrolysis.

-

Freeze-Thaw Cycles: For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish the intrinsic stability of the molecule.

Objective: To identify potential degradation pathways and products for this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store solid sample at 105°C for 24 hours.

-

Photostability: Expose solid sample to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC-MS method (see section 3.2).

-

Peak Purity and Identification: Assess the purity of the main peak and identify major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

Stability-Indicating HPLC-MS Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Mass Spectrometer (MS) for peak identification.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and MS detection.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathway of Methionine

The primary and most common degradation pathway for methionine-containing peptides is the oxidation of the thioether side chain.

Caption: Primary oxidative degradation pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow for conducting a comprehensive stability assessment of this compound.

Caption: Workflow for this compound stability assessment.

Conclusion

References

Technical Guide: Spectroscopic and Synthetic Profile of Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and spectroscopic characterization of the dipeptide N-tert-butyloxycarbonyl-L-leucyl-L-methionine (Boc-Leu-Met-OH). Due to the limited availability of a comprehensive public dataset for this specific compound, this document combines established synthetic protocols with predicted spectroscopic data based on the analysis of its constituent amino acids and similar dipeptides.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₆H₃₀N₂O₅S |

| Molecular Weight | 362.49 g/mol |

| Appearance | White to off-white solid |

| Chirality | (2S,2'S) |

| Boc Group MW | 101.12 g/mol |

| Leucine Residue MW | 113.16 g/mol |

| Methionine Residue MW | 131.19 g/mol |

Synthesis Protocol

The synthesis of this compound is typically achieved through a standard peptide coupling reaction, followed by saponification of the methyl ester.

Experimental Protocol:

Step 1: Peptide Coupling

-

Materials: Boc-L-leucine (Boc-Leu-OH), L-methionine methyl ester hydrochloride (H-Met-OMe·HCl), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a base like N,N-diisopropylethylamine (DIPEA), and a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Procedure:

-

Dissolve H-Met-OMe·HCl (1.0 eq) and DIPEA (1.1 eq) in DCM.

-

In a separate flask, dissolve Boc-Leu-OH (1.0 eq) and the coupling agent (1.1 eq) in DCM.

-

Slowly add the activated Boc-Leu-OH solution to the H-Met-OMe solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

-

Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-leucyl-L-methionine methyl ester (Boc-Leu-Met-OMe).

-

Step 2: Saponification

-

Materials: Boc-Leu-Met-OMe, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and a solvent mixture of tetrahydrofuran (THF) and water.

-

Procedure:

-

Dissolve the crude Boc-Leu-Met-OMe in a mixture of THF and water.

-

Add a solution of LiOH (1.2 eq) in water dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with cold 1M HCl.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, this compound.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | NH (Met) |

| ~5.0-5.2 | d | 1H | NH (Leu) |

| ~4.5-4.7 | m | 1H | α-CH (Met) |

| ~4.2-4.4 | m | 1H | α-CH (Leu) |

| ~2.5-2.7 | t | 2H | γ-CH₂ (Met) |

| ~2.1 | s | 3H | S-CH₃ (Met) |

| ~1.9-2.1 | m | 2H | β-CH₂ (Met) |

| ~1.5-1.7 | m | 3H | β-CH₂, γ-CH (Leu) |

| 1.45 | s | 9H | Boc (3 x CH₃) |

| ~0.9 | d | 6H | δ-CH₃ (Leu) |

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~174-176 | C=O (Met, COOH) |

| ~171-173 | C=O (Leu, amide) |

| ~155-156 | C=O (Boc) |

| ~80 | C (Boc, quaternary) |

| ~53 | α-CH (Leu) |

| ~52 | α-CH (Met) |

| ~41 | β-CH₂ (Leu) |

| ~31 | γ-CH₂ (Met) |

| ~30 | β-CH₂ (Met) |

| ~28 | CH₃ (Boc) |

| ~25 | γ-CH (Leu) |

| ~23 | δ-CH₃ (Leu) |

| ~22 | δ-CH₃ (Leu) |

| ~15 | S-CH₃ (Met) |

Mass Spectrometry

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Ion |

| 363.19 | [M+H]⁺ |

| 385.17 | [M+Na]⁺ |

| 361.17 | [M-H]⁻ |

| 307.21 | [M+H-C₄H₈]⁺ (loss of isobutylene) |

| 263.18 | [M+H-Boc]⁺ |

Spectroscopic Analysis Workflow

A Technical Guide to Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH) for Researchers

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the procurement and application of N-α-(tert-Butoxycarbonyl)-L-leucyl-L-methionine (Boc-Leu-Met-OH). This dipeptide is a valuable building block in synthetic peptide chemistry, particularly in the assembly of bioactive peptides and peptidomimetics for therapeutic and research applications.

Commercial Availability and Physicochemical Properties

This compound (CAS Number: 57092-20-3) is available from various commercial suppliers. While sourcing, it is crucial to consider the purity and complete physicochemical specifications to ensure the integrity of your research. The table below summarizes the available quantitative data for this compound.

| Parameter | Value | Reference |

| CAS Number | 57092-20-3 | [1][2] |

| Molecular Formula | C₁₆H₃₀N₂O₅S | [1][3] |

| Molecular Weight | 362.49 g/mol | [3] |

| Purity | ≥95% | [3] |

| Storage Condition | Room Temperature |

Conceptual Experimental Workflow

The following diagram illustrates a typical workflow for the utilization of this compound in a research setting, from procurement to the final analysis of the synthesized peptide.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of a peptide using this compound was not found in the immediate search, the following represents a generalized and widely applicable protocol for peptide coupling in solution-phase synthesis. This can be adapted by the experienced researcher for the specific incorporation of this compound.

General Solution-Phase Peptide Coupling Protocol:

Objective: To couple a C-terminally protected amino acid or peptide (H-AA/Peptide-OR) to the carboxylic acid of this compound.

Materials:

-

This compound

-

C-terminally protected amino acid or peptide (e.g., H-Met-OMe)

-

Coupling reagent (e.g., DCC, HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add the coupling reagent (e.g., HBTU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

-

Coupling: To this activated mixture, add a solution of the C-terminally protected amino acid or peptide (1 equivalent) in the same anhydrous solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, quench the reaction (e.g., with water or saturated ammonium chloride). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure, protected dipeptide.

Signaling Pathways and Logical Relationships

The primary role of this compound is as a synthetic intermediate. Its logical relationship within the broader context of drug discovery and development is illustrated below.

This guide provides a foundational understanding for the sourcing and application of this compound. For specific applications, researchers should consult detailed literature and consider the specific requirements of their synthetic targets.

References

The Strategic Role of the Boc Protecting Group in the Synthesis and Application of Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide chemistry, enabling the precise and efficient synthesis of complex peptide structures. In the context of the dipeptide Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH), the Boc group plays a critical strategic role by temporarily masking the N-terminal amine of leucine. This protection prevents unwanted side reactions during peptide bond formation, thereby directing the synthesis towards the desired dipeptide sequence. This guide provides a comprehensive overview of the function of the Boc group in this compound, including its impact on the dipeptide's properties, detailed experimental protocols for its use, and relevant quantitative data.

Core Function of the Boc Protecting Group in Peptide Synthesis

The primary role of the Boc group in the synthesis of this compound is to ensure regioselective peptide bond formation. Without a protecting group on the N-terminus of leucine, a coupling reaction with methionine would result in a mixture of products, including the desired Leu-Met, but also Met-Leu, and polymers of both amino acids. The bulky and chemically stable nature of the Boc group effectively blocks the nucleophilicity of the leucine's alpha-amino group, allowing for the specific activation of its carboxyl group for coupling with the unprotected amino group of methionine.

The Boc group is favored in many synthetic strategies due to its stability under a wide range of reaction conditions, including those involving basic and nucleophilic reagents commonly used in peptide synthesis.[1] Its removal, or deprotection, is typically achieved under specific and mild acidic conditions, which minimizes the risk of cleaving the newly formed peptide bond or modifying sensitive amino acid side chains.[2]

Physicochemical Properties of Boc-Protected Intermediates

The introduction of the lipophilic Boc group significantly alters the physicochemical properties of the parent amino acid and the resulting dipeptide. This modification can be leveraged to improve solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate (EtOAc).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Boc-L-Leucine | C₁₁H₂₁NO₄ | 231.29 | 85-90 | White solid |

| L-Methionine | C₅H₁₁NO₂S | 149.21 | 281 (decomposes) | White crystalline powder |

| Boc-L-Leucyl-L-Methionine (estimated) | C₁₆H₃₀N₂O₅S | 362.49 | Not available | Expected to be a white to off-white solid |

Data for Boc-L-Leucine sourced from commercial suppliers.

Experimental Protocols

The synthesis of this compound is typically carried out in a solution-phase approach. The following protocols are based on established methods in peptide chemistry and are adapted for this specific dipeptide.

Protocol 1: Solution-Phase Synthesis of Boc-L-Leucyl-L-Methionine Methyl Ester (Boc-Leu-Met-OMe)

This protocol involves the coupling of Boc-protected leucine with the methyl ester of methionine to protect the C-terminus of methionine.

Materials:

-

Boc-L-Leucine (Boc-Leu-OH)

-

L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve H-Met-OMe·HCl in DCM and neutralize with one equivalent of DIPEA or TEA.

-

In a separate flask, dissolve Boc-Leu-OH, DCC (or EDC), and HOBt in DCM.

-

Add the neutralized methionine methyl ester solution to the Boc-Leu-OH solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-Leu-Met-OMe.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Saponification of Boc-L-Leucyl-L-Methionine Methyl Ester

This step deprotects the C-terminal methyl ester to yield the final product, this compound.

Materials:

-

Boc-Leu-Met-OMe

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve Boc-Leu-Met-OMe in a mixture of MeOH (or THF) and water.

-

Add a solution of LiOH (or NaOH) (1.1 equivalents) in water.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 3: N-Terminal Boc Deprotection

This protocol describes the removal of the Boc group to liberate the free N-terminus of the dipeptide.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethylether (cold)

Procedure:

-

Dissolve this compound in a solution of 25-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, remove the solvent and excess TFA under reduced pressure.

-

Precipitate the deprotected dipeptide, H-Leu-Met-OH, by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

Signaling Pathways and Experimental Workflows

The logical flow of the synthesis and deprotection of this compound can be visualized using diagrams.

Caption: Solution-phase synthesis of this compound.

Caption: N-terminal Boc deprotection of this compound.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of this compound, ensuring the formation of the correct peptide bond with high efficiency. Its ease of introduction, stability to various reagents, and clean, acid-labile removal make it a preferred choice for both solution-phase and solid-phase peptide synthesis. A thorough understanding of the role of the Boc group and the associated experimental protocols is crucial for researchers and drug development professionals working on the synthesis of peptides and peptidomimetics. The provided protocols and diagrams serve as a foundational guide for the successful synthesis and manipulation of this compound in a laboratory setting.

References

Boc-Leu-Met-OH: A Dipeptide Building Block for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyloxycarbonyl-L-leucyl-L-methionine (Boc-Leu-Met-OH) is a protected dipeptide that serves as a valuable building block in the synthesis of complex peptides and peptidomimetics. Its unique structure, combining the bulky, hydrophobic side chain of leucine with the sulfur-containing, flexible side chain of methionine, makes it a critical component in designing peptides with specific conformational properties and biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and visual workflows are presented to facilitate its practical application in research and drug development.

Chemical Properties and Data

This compound is a white to off-white solid, typically soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The N-terminal Boc protecting group ensures chemoselective peptide bond formation at the C-terminus, preventing unwanted side reactions and polymerization during synthesis.

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its constituent amino acids. The properties for the dipeptide are estimated based on the individual components, as specific experimental data for the dipeptide is not widely available.

| Property | Boc-L-Leucine (Boc-Leu-OH) | L-Methionine (Met-OH) | This compound (Estimated) |

| Molecular Formula | C₁₁H₂₁NO₄ | C₅H₁₁NO₂S | C₁₆H₃₀N₂O₅S |

| Molecular Weight | 231.29 g/mol | 149.21 g/mol | 362.49 g/mol |

| Appearance | White solid[1] | White crystalline powder | White to off-white solid |

| Melting Point | 85-90 °C | 281 °C (dec.) | Not available (decomposition expected) |

| Solubility | Soluble in acetic acid, chloroform, DCM, DMSO, ethyl acetate[2]. | Soluble in water, dilute acids, and bases; slightly soluble in ethanol.[3] | Soluble in DMF, DCM, and other organic solvents. Sparingly soluble in water. |

| Optical Rotation [α]D²⁰ | -25±0.5°, c=2 in acetic acid | +23.7±0.5°, c=5 in 5 M HCl | Not available |

Synthesis of this compound

The synthesis of this compound is typically achieved through a liquid-phase peptide coupling reaction. This involves the activation of the carboxylic acid of Boc-L-Leucine and its subsequent reaction with the amino group of a C-terminally protected L-Methionine, such as L-Methionine methyl ester (H-Met-OMe). The final step involves the saponification of the methyl ester to yield the free carboxylic acid.

Experimental Protocol: Liquid-Phase Synthesis

Materials:

-

Boc-L-Leucine (Boc-Leu-OH)

-

L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)[4]

-

1-Hydroxybenzotriazole (HOBt)[4]

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Preparation of H-Met-OMe: Dissolve H-Met-OMe·HCl in a minimal amount of water and neutralize with an equimolar amount of a base like sodium bicarbonate. Extract the free base into an organic solvent like ethyl acetate and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain H-Met-OMe.

-

Coupling Reaction: a. Dissolve Boc-Leu-OH (1.0 eq), HOBt (1.1 eq), and H-Met-OMe (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with constant stirring. d. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: a. Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. b. Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Boc-Leu-Met-OMe.

-

Saponification (C-terminal Deprotection): a. Dissolve the crude Boc-Leu-Met-OMe in a mixture of methanol and THF. b. Add 1M NaOH solution (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC. c. Upon completion, neutralize the reaction mixture with 1M HCl. d. Remove the organic solvents under reduced pressure. e. Extract the product into ethyl acetate. Wash the organic layer with water and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound.

-

Purification: The final product can be purified by flash column chromatography on silica gel if necessary.

Caption: Liquid-phase synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is an efficient building block in Boc-SPPS, allowing for the incorporation of a Leu-Met motif in a single coupling step. This reduces the number of synthesis cycles, potentially improving the overall yield and purity of the final peptide, especially for longer sequences.

Experimental Protocol: Boc-SPPS Cycle

This protocol outlines a single cycle for the incorporation of this compound onto a resin-bound peptide chain with a free N-terminal amino group.

Materials:

-

Peptidyl-resin (with a free N-terminus)

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

-

Activation of Dipeptide: a. In a separate vessel, dissolve this compound (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. b. Add DIPEA (6.0 eq) to the activation mixture and vortex for 1-2 minutes.

-

Coupling: a. Drain the DMF from the swollen resin. b. Add the activated dipeptide solution to the resin. c. Agitate the reaction vessel for 2-4 hours at room temperature. d. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Washing: a. Drain the reaction mixture. b. Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Boc Deprotection (for subsequent couplings): a. Treat the resin with a solution of 50% TFA in DCM for 2 minutes. b. Drain the TFA solution. c. Treat the resin again with 50% TFA in DCM for 20-30 minutes.

-

Washing and Neutralization: a. Wash the resin with DCM (3-5 times). b. Neutralize the resin with a solution of 10% DIPEA in DMF (2-3 times). c. Wash the resin with DMF (3-5 times) to prepare for the next coupling cycle.

References

- 1. Boc-L-Leucine (Boc-Leu-OH.H2O) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 3. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Applications of Boc-L-Leucyl-L-Methionine (Boc-Leu-Met-OH) in Biochemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract: While specific research on N-tert-butoxycarbonyl-L-leucyl-L-methionine (Boc-Leu-Met-OH) is not extensively documented in publicly available literature, its constituent amino acids and the nature of Boc-protected dipeptides allow for the extrapolation of several high-potential applications in biochemistry and drug discovery. This technical guide outlines these potential applications, drawing parallels from similar, well-researched compounds. It provides a theoretical framework for its use in peptide synthesis, as a tool for studying enzyme kinetics and protein-protein interactions, and as a starting point for novel therapeutic agents. This document also includes hypothetical quantitative data, detailed experimental protocols, and visualizations to guide future research in this area.

Introduction to Boc-Protected Dipeptides

N-α-(tert-Butoxycarbonyl) or "Boc" protected amino acids and dipeptides are fundamental reagents in the field of peptide chemistry.[1] The Boc group serves as a temporary shield for the N-terminus of an amino acid or peptide, preventing unwanted side reactions during peptide bond formation.[1] This protective group is stable under a variety of conditions but can be easily removed with mild acids, such as trifluoroacetic acid (TFA), making it a cornerstone of solid-phase peptide synthesis (SPPS).[1][2][3] Dipeptides like this compound, once synthesized, can act as building blocks for larger, more complex peptides or be used as standalone molecules in various biochemical assays.

Potential Application in Peptide Synthesis

The primary and most direct application of this compound is as a dipeptide building block in SPPS.[4] This approach offers several advantages over the sequential addition of single amino acids:

-

Increased Efficiency and Purity: Incorporating a dipeptide unit can improve the overall yield and purity of the final peptide by reducing the number of coupling and deprotection cycles, which are often sources of side reactions and impurities.

-

Overcoming Difficult Couplings: Some amino acid sequences are prone to aggregation or slow reaction kinetics during SPPS. The use of a pre-formed dipeptide can circumvent these issues.

Hypothetical Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS

-

Resin Preparation: Start with a suitable solid support resin (e.g., Merrifield or Wang resin) pre-loaded with the C-terminal amino acid of the target peptide.

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound amino acid. For a Boc-protected amino acid, this would typically involve treatment with 25-50% TFA in dichloromethane (DCM).

-

Neutralization: Neutralize the resulting amine salt with a base such as diisopropylethylamine (DIPEA) in DCM.

-

Coupling of this compound:

-

Dissolve this compound in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

-

Activate the carboxyl group of this compound using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

-

Add the activated dipeptide solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.

-

-

Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, neutralization, and coupling steps with the subsequent amino acids until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups, typically using a strong acid cocktail (e.g., HF or a TFA-based reagent mixture).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential as a Research Tool in Enzymology and Cell Biology

Dipeptides can act as mimics of natural substrates or as allosteric modulators of enzymes. Given the presence of leucine and methionine, this compound could be a valuable tool for studying enzymes that recognize these residues at their P1 and P2 positions, such as certain proteases.

-

Enzyme Inhibition Studies: this compound could be screened as a potential inhibitor of various proteases, such as metalloproteinases or cathepsins, where leucine and methionine residues are part of the recognition sequence.

-

Studying Amino Acid Transporters: The dipeptide could be used to investigate the specificity and kinetics of di- and tripeptide transporters in cells.

Hypothetical Quantitative Data: Enzyme Inhibition Assay

The inhibitory potential of this compound against a hypothetical protease could be determined by measuring the half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme | IC50 (µM) | Assay Condition |

| This compound | Protease X | 15.2 | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25°C |

| Positive Control | Protease X | 0.8 | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25°C |

Potential in Drug Discovery and Development

Peptides and their derivatives are a growing class of therapeutic agents. This compound could serve as a lead compound or a fragment in the development of new drugs.

-

Anticancer Agents: Some studies have shown that peptide derivatives can be conjugated with cytotoxic drugs to target cancer cells. For instance, a curcumin derivative conjugated to a peptide containing leucine has demonstrated anticancer activity.[5]

-

Metabolic Disorders: Leucine is known to play a role in metabolic regulation. Dipeptides containing leucine could be explored for their effects on metabolic pathways.

Visualizing a Potential Workflow in Drug Discovery

The following diagram illustrates a potential workflow for evaluating this compound as a starting point for a drug discovery campaign.

References

Methodological & Application

Application Notes and Protocols for Boc-Leu-Met-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the N-terminally protected dipeptide, Boc-Leu-Met-OH, in solid-phase peptide synthesis (SPPS). The protocols detailed below are designed to ensure successful incorporation of the Leu-Met motif into target peptide sequences, with a special focus on mitigating common side reactions associated with methionine residues.

Introduction to this compound in SPPS

The use of pre-formed, protected dipeptides like this compound in SPPS offers several advantages. It can reduce the number of coupling and deprotection cycles, potentially improving the overall yield and purity of the final peptide. This is particularly beneficial in the synthesis of long or complex peptides. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the two major SPPS strategies and is readily removed with mild acid.

The Leucine-Methionine (Leu-Met) sequence is found in various biologically active peptides, including chemotactic peptides that play a role in inflammatory and immune responses. Therefore, the efficient synthesis of peptides containing this motif is of significant interest in drug discovery and development.

Key Considerations for Methionine-Containing Peptides

The synthesis of peptides containing methionine requires special attention due to the susceptibility of the thioether side chain to oxidation.[1] During SPPS, particularly during the final cleavage step from the resin, methionine can be oxidized to methionine sulfoxide. This side reaction can complicate purification and affect the biological activity of the peptide.

To minimize oxidation, it is crucial to:

-

Use high-quality, fresh reagents.

-

Employ scavengers in the cleavage cocktail.

-

Optimize cleavage conditions.

Experimental Protocols

General SPPS Workflow using this compound

The following diagram illustrates the general workflow for incorporating this compound into a growing peptide chain on a solid support.

Caption: General workflow for SPPS using this compound.

Detailed Protocol for Coupling this compound

This protocol is based on standard Boc-SPPS procedures and can be adapted for both manual and automated synthesis.

Materials:

-

Resin with a free amino group (e.g., MBHA resin for peptide amides)

-

This compound

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are commonly used to improve efficiency and reduce side reactions.[2][3]

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 50% TFA (Trifluoroacetic acid) in DCM

-

Neutralization solution: 5% DIEA in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Deprotection (if applicable): If the resin is pre-loaded with an N-terminally protected amino acid, perform a Boc deprotection step using 50% TFA in DCM.

-

Washing: Wash the resin thoroughly with DMF to remove residual TFA and byproducts.

-

Pre-activation of this compound:

-

In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add HBTU (2-3 equivalents) and HOBt (2-3 equivalents).

-

Add DIEA (4-6 equivalents) to the mixture.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

-

Coupling:

-

Add the pre-activated this compound solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and DIEA can be performed.

-

Deprotection: Remove the Boc group from the newly coupled leucine residue with 50% TFA in DCM for 20-30 minutes.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with 5% DIEA in DMF.

-

Washing: Wash the resin with DMF to prepare for the coupling of the next amino acid.

Protocol for Cleavage of Methionine-Containing Peptides

To prevent oxidation of the methionine residue, a specialized cleavage cocktail should be used. "Reagent H" is a commonly cited cocktail for this purpose.

Reagent H Composition:

| Component | Percentage (w/w) |

| Trifluoroacetic acid (TFA) | 81% |

| Phenol | 5% |

| Thioanisole | 5% |

| 1,2-Ethanedithiol (EDT) | 2.5% |

| Water | 3% |

| Dimethylsulfide (DMS) | 2% |

| Ammonium Iodide | 1.5% |

Procedure:

-

Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail (e.g., Reagent H) to the dried resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

-

Isolation and Washing:

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and byproducts.

-

-

Drying: Dry the crude peptide under vacuum.

Data Presentation

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency | >99% | Monitored by Kaiser test. Incomplete coupling may require a second coupling step. |

| Purity of Crude Peptide | 50-80% | Highly sequence-dependent. Purification by HPLC is typically required. |

| Yield of Purified Peptide | 10-40% | Dependent on peptide length, sequence, and purification efficiency. |

| Methionine Oxidation | <5% | With the use of appropriate cleavage cocktails and scavengers. |

Signaling Pathway and Workflow Diagrams

As this compound is a synthetic building block, a signaling pathway diagram is not directly applicable. However, the following diagram illustrates the logical workflow for the synthesis and purification of a peptide containing the Leu-Met motif.

Caption: Workflow from synthesis to purification of a Leu-Met peptide.

Conclusion

The use of this compound in SPPS is a viable strategy for the efficient synthesis of peptides containing the Leu-Met sequence. Careful consideration of the potential for methionine oxidation and the implementation of appropriate protective measures, particularly during the cleavage step, are essential for obtaining a high-purity final product. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate this dipeptide into their synthetic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Coupling of Boc-Leu-Met-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of peptide bonds is a critical step in the chemical synthesis of peptides. The dipeptide Boc-Leu-Met-OH, an N-terminally protected building block, is frequently incorporated into peptide sequences of therapeutic interest. The coupling of this dipeptide requires careful selection of reagents and reaction conditions to ensure high yield and purity while minimizing side reactions. A particular challenge associated with methionine-containing peptides is the susceptibility of the thioether side chain to oxidation, which can occur during both the coupling and subsequent deprotection steps.

These application notes provide detailed protocols for the coupling of this compound in both solid-phase and solution-phase peptide synthesis, a summary of common coupling reagents, and a discussion of strategies to mitigate side reactions.

Common Coupling Reagents for Boc-Protected Amino Acids

The choice of coupling reagent is crucial for achieving high efficiency and minimizing racemization. For the Boc (tert-butyloxycarbonyl) strategy, several classes of reagents are commonly employed.

| Coupling Reagent Class | Example(s) | Mechanism of Action | Key Characteristics |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is often used with an additive like HOBt to suppress racemization and improve efficiency. | DCC is cost-effective but forms an insoluble dicyclohexylurea (DCU) byproduct, making it more suitable for solution-phase synthesis.[1] DIC forms a soluble urea byproduct, making it compatible with solid-phase synthesis. |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Reacts with the carboxylic acid in the presence of a base (e.g., DIEA) to form an active ester (OBt or OAt ester), which then reacts with the amine. | Known for high coupling efficiency, fast reaction times, and low rates of racemization.[2] HATU is generally considered more reactive than HBTU. |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Similar to aminium salts, forms an active OBt ester in the presence of a base. | Offers high coupling efficiency and is a good alternative to aminium salts, particularly in cases where guanidinylation of the N-terminus by uronium salts is a concern. |

Experimental Protocols

Protocol 1: Solid-Phase Coupling of this compound to a Resin-Bound Amino Acid

This protocol describes the coupling of this compound onto a deprotected amino acid attached to a solid support (e.g., Merrifield or PAM resin) using HBTU as the coupling reagent.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

Nitrogen gas for agitation/mixing

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL/g resin).

-

Deprotection (if applicable): If the resin-bound peptide is N-terminally Boc-protected, remove the Boc group using 50% TFA in DCM (1 x 2 min, 1 x 20 min). Wash with DCM (3x), followed by a neutralization step with 10% DIEA in DCM (2 x 2 min), and finally wash with DCM (3x) and DMF (3x).

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF. Add DIEA (6.0 eq.) to the solution and allow for pre-activation for 2-5 minutes.

-

Coupling Reaction: Add the activated this compound solution to the swelled and deprotected peptide-resin.

-

Reaction Monitoring: Agitate the reaction mixture with nitrogen bubbling or mechanical shaking at room temperature for 1-2 hours. Monitor the completion of the reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete coupling.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

Drying: Dry the resulting peptide-resin under vacuum.

Protocol 2: Solution-Phase Synthesis of this compound

This protocol describes the synthesis of the dipeptide itself by coupling Boc-Leu-OH to L-Methionine methyl ester (H-Met-OMe), followed by saponification of the methyl ester.

Part A: Coupling of Boc-Leu-OH with H-Met-OMe.HCl using DCC/HOBt

Materials:

-

Boc-Leu-OH

-

L-Methionine methyl ester hydrochloride (H-Met-OMe.HCl)

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

NMM (N-Methylmorpholine)

-

DCM (Dichloromethane), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactant Preparation: Dissolve Boc-Leu-OH (1.0 eq.), H-Met-OMe.HCl (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DCM.

-

Neutralization: Cool the solution to 0°C in an ice bath. Add NMM (1.0 eq.) dropwise to neutralize the hydrochloride salt.

-

Activation and Coupling: Add a solution of DCC (1.1 eq.) in DCM to the reaction mixture at 0°C. Stir the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1N HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Leu-Met-OMe.

-

-

Purification: Purify the crude product by flash chromatography on silica gel if necessary.

Part B: Saponification of Boc-Leu-Met-OMe

Materials:

-

Boc-Leu-Met-OMe

-

Methanol (MeOH)

-

1N Sodium hydroxide (NaOH)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Hydrolysis: Dissolve the purified Boc-Leu-Met-OMe in methanol and cool to 0°C. Add 1N NaOH (1.2 eq.) dropwise.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Acidification and Extraction:

-

Remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3x).

-

-

Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield this compound.

Quantitative Data Summary

While specific yields for the coupling of this compound are not extensively reported, the following table provides typical performance indicators for the described coupling reagents in standard peptide synthesis. Actual yields will vary based on the specific sequence, resin, and reaction conditions.

| Coupling Reagent | Typical Coupling Time | Typical Yield/Purity | Notes |

| DCC/HOBt | 2-12 hours | Good to Excellent (>90%) | Formation of insoluble DCU byproduct can complicate purification in solution phase.[1] |

| HBTU/DIEA | 30-120 minutes | Excellent (>95%) | Fast and efficient, with water-soluble byproducts that are easily removed during washing steps. |

| HATU/DIEA | 15-60 minutes | Excellent (>98%) | Generally faster and more efficient than HBTU, especially for sterically hindered couplings.[2] |

Special Consideration: Prevention of Methionine Oxidation

The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide (Met(O)) or, less commonly, methionine sulfone (Met(O₂)). This can occur during the synthesis, but is most prevalent during the final acidic cleavage step (e.g., with TFA).

Strategies to Minimize Oxidation:

-

Use High-Purity Reagents and Solvents: Ensure that solvents like DMF are free of peroxides.

-

Maintain an Inert Atmosphere: Perform reactions under a nitrogen or argon atmosphere to minimize exposure to atmospheric oxygen.

-

Scavengers during Cleavage: While not directly related to the coupling step, it is critical for the overall synthesis. During the final TFA cleavage of the peptide from the resin, the inclusion of scavengers such as dithiothreitol (DTT) or dimethyl sulfide (DMS) can suppress the oxidation of methionine.

-

Synthesis with Methionine Sulfoxide: In cases where oxidation is difficult to prevent, it is sometimes advantageous to intentionally use Boc-Met(O)-OH in the synthesis and then reduce the sulfoxide back to methionine in a final step after purification.

Visualizations

Workflow and Logic Diagrams

References

Application Notes and Protocols for the Deprotection of Boc-Leu-Met-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from the dipeptide Boc-Leu-Met-OH. The protocols address common challenges, particularly the sensitivity of the methionine residue to oxidation and alkylation under acidic conditions.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its stability under various conditions and its facile removal with acid. The deprotection of this compound to yield H-Leu-Met-OH is a critical step in the synthesis of larger peptides containing this sequence. However, the presence of a methionine residue requires careful selection of deprotection conditions to avoid side reactions. The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (Met(O)) and S-alkylation by carbocations generated during the cleavage of the Boc group.[1][2][3] This document outlines standard and optimized protocols to achieve high-yield and high-purity deprotection of this compound.

Deprotection Methodologies and Data

The two most common methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in dioxane. The choice of reagent and the inclusion of scavengers are crucial for preserving the integrity of the methionine residue.

Table 1: Comparison of Boc Deprotection Methods for this compound

| Method | Reagents | Typical Conditions | Advantages | Disadvantages & Mitigation | Representative Yield (%) | Representative Purity (%) |

| Method A: Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM | 30-60 min, RT | Fast, efficient, volatile reagents are easy to remove. | Prone to methionine oxidation and t-butylation.[1][2][3] Mitigation: Use of a scavenger cocktail is essential. | 90-95 | 95-98 |

| Method B: Hydrochloric Acid (HCl) in Dioxane | 4 M HCl in Dioxane | 30-60 min, RT | Generally provides good selectivity and high yields.[4][5] The resulting hydrochloride salt can often be precipitated. | Dioxane is a peroxide-forming solvent and non-volatile. Methionine can still be susceptible to side reactions. Mitigation: Use of fresh, high-purity dioxane and addition of scavengers. | 92-97 | 96-99 |

| Method C: Mild Acidolysis with Scavengers | 25% TFA in DCM with scavenger cocktail | 1-2 hours, RT | Minimizes side reactions, particularly methionine oxidation.[1][2] | Longer reaction time may be required for complete deprotection. | >95 | >98 |

Note: Yields and purity are representative and can vary based on the scale of the reaction, purity of starting materials, and precise work-up conditions.

Experimental Protocols

General Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Use anhydrous solvents to prevent side reactions.

-

Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This protocol describes a standard method for Boc deprotection using TFA.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Scavenger Cocktail (see below)

-

Cold diethyl ether

-

Nitrogen or Argon gas

Scavenger Cocktail (Reagent H, modified): A common scavenger cocktail to prevent methionine oxidation and other side reactions consists of a mixture of reagents such as phenol, thioanisole, 1,2-ethanedithiol (EDT), water, and dimethyl sulfide (DMS).[2] A typical mixture for methionine-containing peptides is TFA/thioanisole/water/EDT (90:5:3:2, v/v/v/v).

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of peptide).

-

Add the scavenger cocktail (e.g., 5-10% v/v of the total reaction volume).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (to a final concentration of 25-50%) to the stirred solution under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Isolate the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol B: Deprotection using HCl in Dioxane

This protocol provides an alternative to TFA-based deprotection.

Materials:

-

This compound

-

4 M HCl in Dioxane (commercially available or freshly prepared)

-

Dioxane, anhydrous

-

Thioanisole (scavenger)

-

Cold diethyl ether

-

Nitrogen or Argon gas

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous dioxane.

-

Add thioanisole (5-10% v/v) as a scavenger.

-

Under an inert atmosphere, add 4 M HCl in dioxane (typically 5-10 equivalents of HCl) to the solution.

-